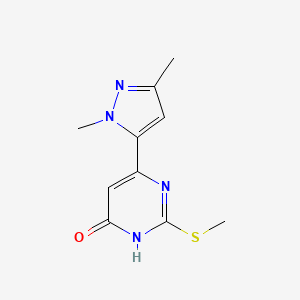![molecular formula C10H22Cl2N2 B1493816 1-[1-(3-Pyrrolidinyl)ethyl]pyrrolidine dihydrochloride CAS No. 2206965-99-1](/img/structure/B1493816.png)
1-[1-(3-Pyrrolidinyl)ethyl]pyrrolidine dihydrochloride
Descripción general
Descripción
1-[1-(3-Pyrrolidinyl)ethyl]pyrrolidine dihydrochloride is a chemical compound known for its unique structure and applications in various fields such as chemistry, biology, medicine, and industry
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 3-pyrrolidinyl ethylamine with a secondary pyrrolidine compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the correct formation of the compound. The use of appropriate solvents and catalysts can further enhance the efficiency of the synthetic process.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous flow reactors and advanced separation techniques are employed to maintain product purity and yield. Quality control measures such as chromatography and spectroscopy are used to verify the compound’s composition and purity.
Types of Reactions
This compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions alter the functional groups and properties of the compound, making it versatile for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway.
Major Products Formed
The major products formed from the chemical reactions of this compound vary depending on the type of reaction. For instance, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions may produce various functionalized pyrrolidine compounds.
Aplicaciones Científicas De Investigación
1-[1-(3-Pyrrolidinyl)ethyl]pyrrolidine dihydrochloride finds extensive applications in scientific research due to its reactivity and structural properties:
Chemistry: : Used as a building block in organic synthesis and the development of complex molecular architectures.
Biology: : Studied for its potential interactions with biological molecules, including proteins and nucleic acids.
Medicine: : Investigated for its pharmacological properties and potential therapeutic applications.
Industry: : Applied in the development of new materials, catalysts, and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-Pyrrolidinyl)ethyl]pyrrolidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to alterations in cellular pathways and biological responses.
Molecular Targets and Pathways
This compound is known to target enzymes involved in metabolic pathways, as well as receptors that mediate signal transduction processes. By modulating these targets, this compound can influence various physiological and biochemical processes.
Comparación Con Compuestos Similares
When compared to other similar compounds, 1-[1-(3-Pyrrolidinyl)ethyl]pyrrolidine dihydrochloride stands out due to its unique structural features and reactivity. Similar compounds include:
N-ethylpyrrolidine: : Differs in the position and nature of the ethyl group.
Pyrrolidine: : Lacks the additional pyrrolidine ring, leading to different chemical properties.
1-(3-Pyrrolidinyl)propan-1-amine: : Similar in structure but varies in chain length and functional groups.
The distinct structure of this compound gives it unique properties that make it suitable for specific research and industrial applications.
Propiedades
IUPAC Name |
1-(1-pyrrolidin-3-ylethyl)pyrrolidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9(10-4-5-11-8-10)12-6-2-3-7-12;;/h9-11H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSLAKHRGJIORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC1)N2CCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493736.png)



![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1493743.png)




![Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate](/img/structure/B1493751.png)


![2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B1493756.png)
